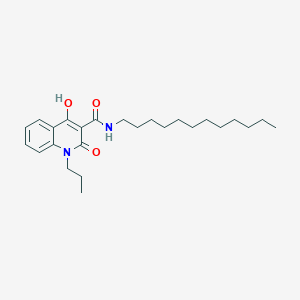
7-(4-chlorobenzyl)-8-(heptylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound with a complex molecular structure. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorobenzyl group, a heptylthio group, and a methyl group attached to a purine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the heptylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine-based molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study purine metabolism and its role in cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cellular proliferation. The chlorobenzyl and heptylthio groups contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
- 7-Benzyl-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Methylbenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to its analogs, 7-(4-chlorobenzyl)-8-(heptylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits unique properties due to the presence of the chlorobenzyl group, which enhances its reactivity and binding affinity. The heptylthio group also contributes to its lipophilicity, affecting its solubility and bioavailability.
This compound’s distinct structural features make it a valuable candidate for further research and development in various scientific and industrial fields.
特性
分子式 |
C20H25ClN4O2S |
|---|---|
分子量 |
421.0 g/mol |
IUPAC名 |
7-[(4-chlorophenyl)methyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O2S/c1-3-4-5-6-7-12-28-20-22-17-16(18(26)23-19(27)24(17)2)25(20)13-14-8-10-15(21)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,23,26,27) |
InChIキー |
KCMUWHAANPKKHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


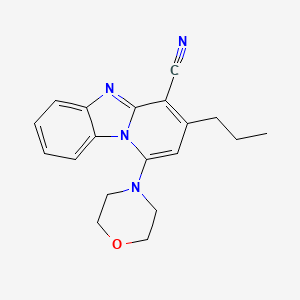
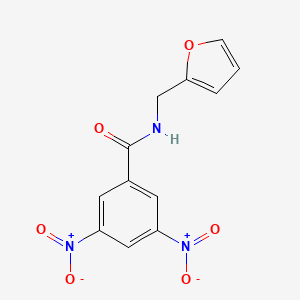
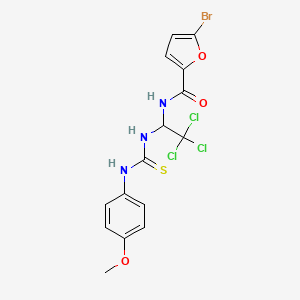
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
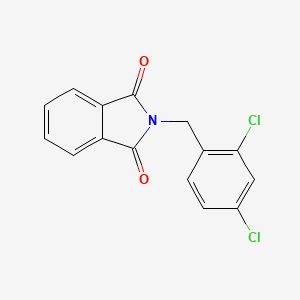
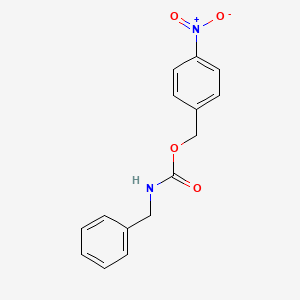
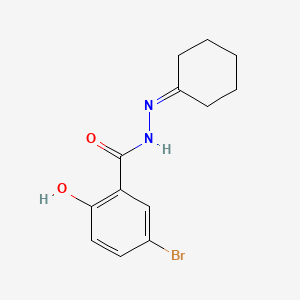
![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)
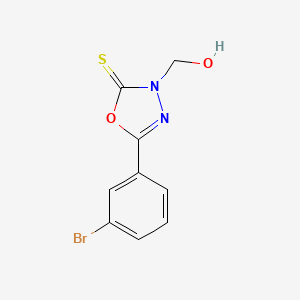
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993340.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)

